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Compound of Interest

Compound Name:
4-Chloro-5-

methoxynicotinaldehyde

Cat. No.: B12958870

Get Quote

Executive Summary & Chemical Profile[1][2][3][4]
4-Chloro-5-methoxynicotinaldehyde (also known as 4-chloro-5-methoxy-3-

pyridinecarboxaldehyde) represents a "privileged scaffold" in heterocyclic chemistry. Its value

lies in its dual-electrophilic nature, possessing two reactive centers in a specific ortho

relationship:

C4-Chlorine: An electrophilic site activated for Nucleophilic Aromatic Substitution (

), modulated by the pyridine nitrogen.

C3-Aldehyde: A classic electrophile ready for condensation, imine formation, or nucleophilic

attack.

The 5-methoxy substituent acts as an electron-donating group (EDG). While this slightly

deactivates the C4 position toward
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compared to the unsubstituted analog, it provides crucial electronic modulation that stabilizes
the resulting fused systems (e.g., naphthyridines, pyridopyrimidines) against oxidative
degradation, a common failure mode in drug candidates.

Chemical Properties Table
Property Data Note

CAS Number 1060802-32-7 (analogous) Verify specific batch CoA

Molecular Formula MW: 171.58 g/mol

Appearance Pale yellow to tan solid
Light sensitive; store under

inert gas

Solubility DCM, THF, MeOH, EtOAc Poor water solubility

Reactivity Profile Dual Electrophile

C4:

(Leaving Group:

) C3: Condensation (Aldehyde)

Mechanistic Insight: The "Ortho-Halo-Formyl"
Cascade
The utility of this scaffold is best realized in Cascade or Multi-Component Reactions (MCRs)

where both electrophilic sites are engaged in a single pot. The general logic follows a

"Condensation-Cyclization" or "Substitution-Cyclization" sequence.

Pathway Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single

precursor.
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Caption: Divergent synthesis pathways. The C4-Cl and C3-CHO sites allow access to three

distinct fused heterocycle classes depending on the nucleophile partner.

Application Protocols
Protocol A: Synthesis of 6-Methoxy-1,6-Naphthyridines
(Friedländer-Type MCR)
This protocol utilizes a modified Friedländer synthesis. Unlike the classic reaction requiring an

o-aminoaldehyde, this modification uses the o-chloroaldehyde and generates the amine

functionality in situ or couples a ketone enolate directly.

Mechanism:

Condensation: Primary amine reacts with aldehyde

Imine.

Cyclization: Enolizable ketone attacks the imine (or aldehyde) and displaces the C4-Cl.

Reagents:

4-Chloro-5-methoxynicotinaldehyde (1.0 equiv)

Active Methylene Compound (e.g., Acetophenone, Cyclohexanone, or

-keto ester) (1.1 equiv)
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Ammonium Acetate (

) or Primary Amine (1.2 equiv)

Catalyst: L-Proline (10 mol%) or

nanoparticles (heterogeneous).

Solvent: Ethanol or PEG-400 (Green chemistry).

Step-by-Step Procedure:

Charge: In a 25 mL round-bottom flask, dissolve 4-Chloro-5-methoxynicotinaldehyde (171

mg, 1.0 mmol) and the ketone (1.1 mmol) in Ethanol (5 mL).

Add Nitrogen Source: Add Ammonium Acetate (1.5 mmol) for unsubstituted naphthyridines,

or a primary amine (e.g., aniline) for N-substituted variants.

Catalyst: Add L-Proline (11 mg, 0.1 mmol). Note: L-Proline acts as a dual acid-base catalyst

facilitating imine formation.

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The starting aldehyde spot (

) should disappear.

Work-up: Cool to room temperature.

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry.

If solution: Evaporate solvent under reduced pressure.[1] Dissolve residue in DCM (10

mL), wash with water (2 x 5 mL) to remove ammonium salts. Dry over

and concentrate.

Purification: Recrystallize from hot Ethanol or purify via flash chromatography (Silica gel, 0-

40% EtOAc in Hexane).

Yield Expectation: 75–85%.
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Protocol B: Cascade Synthesis of Pyrazolo[3,4-
c]pyridines
This reaction is a highly efficient "pseudo-MCR" or cascade reaction. It is particularly valuable

because it requires no metal catalyst; the hydrazine acts as both the nucleophile for the

aldehyde and the displacing agent for the chlorine.

Reagents:

4-Chloro-5-methoxynicotinaldehyde (1.0 equiv)

Hydrazine Hydrate (80% or 64% solution) or Substituted Hydrazine (

) (1.2 equiv)

Base: Triethylamine (

) or

(2.0 equiv)

Solvent: Ethanol or THF.

Step-by-Step Procedure:

Preparation: Dissolve 4-Chloro-5-methoxynicotinaldehyde (1.0 mmol) in Ethanol (5 mL) in

a reaction vial.

Addition: Add Hydrazine Hydrate (1.2 mmol) dropwise at

(ice bath). Caution: Exothermic.

Intermediate Formation: Stir at

for 30 mins. A precipitate (hydrazone intermediate) may form.

Cyclization: Add Triethylamine (2.0 mmol) and heat the mixture to reflux (

) for 3 hours.
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Mechanism:[2][3][4][1][5][6][7] The terminal

of the hydrazone attacks the C4-Cl position via intramolecular

.

Isolation: Pour the hot reaction mixture into ice-cold water (20 mL). The product usually

precipitates as a solid.

Filtration: Filter the solid, wash with water, and dry under vacuum.

Characterization: Verify the disappearance of the characteristic Aldehyde proton (

NMR

ppm) and the appearance of the Pyrazole NH (broad singlet,

ppm).

Yield Expectation: 80–92%.

Protocol C: Synthesis of Pyrido[4,3-d]pyrimidines
This protocol targets the fused pyrimidine system, often used in kinase inhibitor discovery.

Reagents:

4-Chloro-5-methoxynicotinaldehyde (1.0 equiv)

Amidine Hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl) or Guanidine HCl (1.2

equiv)

Base:

or NaH (2.5 equiv)

Solvent: DMF or DMSO (Required for higher temp

).

Step-by-Step Procedure:
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Activation: In a dry flask under Argon, suspend Amidine HCl (1.2 mmol) and

(2.5 mmol) in anhydrous DMF (4 mL). Stir for 15 mins to liberate the free base amidine.

Coupling: Add 4-Chloro-5-methoxynicotinaldehyde (1.0 mmol) in one portion.

Heating: Heat to

for 8–12 hours.

Note on 5-OMe: The electron-donating methoxy group at C5 makes the C4-Cl less

reactive than in the unsubstituted parent. Higher temperatures (

) and polar aprotic solvents (DMF) are strictly required.

Oxidation (Optional but often needed): Sometimes a dihydro-intermediate forms. If

aromatization is incomplete, add DDQ (1.1 equiv) and stir at RT for 1 hour.

Work-up: Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and Brine (1 x 10 mL).

Purification: Flash chromatography is usually required (DCM:MeOH gradients).

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Yield in Protocol A Aldehyde oxidation

Ensure inert atmosphere (

). Use freshly distilled aldehyde

if solid looks dark.

Incomplete Cyclization

(Protocol B)
C4-Cl deactivation by 5-OMe

Increase reaction temperature

to reflux in n-Butanol (

) instead of Ethanol.

Side Products (Protocol C)
Cannizzaro reaction of

aldehyde

Avoid strong hydroxide bases

(NaOH/KOH). Use Carbonate

bases (

).

Solubility Issues Rigid fused rings

Use DMF/DMSO for reaction;

purify using DCM:MeOH

mixtures.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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